molecular formula C23H21N3O4S2 B2364464 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 941996-43-6

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2364464
CAS No.: 941996-43-6
M. Wt: 467.56
InChI Key: RBNQINCITZYBHH-UHFFFAOYSA-N
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Description

4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4-(p-tolyl)thiazol-2-yl group and a sulfamoyl moiety substituted with N-methyl and N-(furan-2-ylmethyl) groups. The thiazole ring at the 2-position of the benzamide is substituted with a p-tolyl (4-methylphenyl) group, while the sulfamoyl group at the 4-position of the benzamide features a methyl and a furan-2-ylmethyl substituent. The compound’s design aligns with trends in medicinal chemistry where thiazole and sulfonamide/sulfamoyl groups are employed to modulate pharmacokinetic properties and target affinity .

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-16-5-7-17(8-6-16)21-15-31-23(24-21)25-22(27)18-9-11-20(12-10-18)32(28,29)26(2)14-19-4-3-13-30-19/h3-13,15H,14H2,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNQINCITZYBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is widely employed for constructing thiazole rings. For this compound:

  • Starting materials :
    • Thioamide precursor : p-Tolylthioamide (synthesized from p-toluidine and carbon disulfide).
    • α-Halo ketone : Phenacyl bromide or 2-bromoacetophenone derivatives.
  • Procedure :

    • React p-tolylthioamide (1.0 equiv) with 2-bromo-4'-methylacetophenone (1.2 equiv) in ethanol at reflux for 6–8 hours.
    • Isolate the crude thiazole via filtration and purify by recrystallization (ethanol/water).
    • Characterize by $$ ^1H $$-NMR and LC-MS to confirm structure.
  • Yield : 65–75%.

Alternative Microwave-Assisted Synthesis

Microwave irradiation can accelerate reaction kinetics:

  • Mix thioamide and α-bromo ketone in dimethylformamide (DMF).
  • Irradiate at 120°C for 15–20 minutes.
  • Yield improvement : 80–85%.

Synthesis of 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoic Acid

Sulfamoyl Group Introduction

  • Step 1 : Synthesis of 4-chlorosulfonylbenzoic acid:

    • Treat 4-sulfobenzoic acid with phosphorus pentachloride (PCl$$_5$$) in chlorobenzene at 80°C for 4 hours.
    • Yield : 90%.
  • Step 2 : Reaction with N-methyl-N-(furan-2-ylmethyl)amine:

    • Add N-methyl-N-(furan-2-ylmethyl)amine (1.5 equiv) dropwise to 4-chlorosulfonylbenzoic acid (1.0 equiv) in dichloromethane (DCM) at 0°C.
    • Stir for 2 hours at room temperature.
    • Acidify with HCl (1M) and extract with ethyl acetate.
    • Yield : 70–75%.

Coupling to Form the Benzamide

Schotten-Baumann Acylation

  • Activation of benzoic acid :

    • Convert 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid to its acid chloride using thionyl chloride (SOCl$$_2$$) in toluene at reflux for 3 hours.
  • Reaction with thiazole-2-amine :

    • Add the acid chloride (1.1 equiv) to a solution of 4-(p-tolyl)thiazol-2-amine (1.0 equiv) in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C.
    • Stir for 4 hours at room temperature.
    • Quench with water and extract with DCM.
    • Yield : 60–65%.

Carbodiimide-Mediated Coupling

For higher yields:

  • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • React at room temperature for 12 hours.
  • Yield : 75–80%.

Optimization and Characterization

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • Recrystallization : Ethanol/water (3:1) for final product.

Analytical Data

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$) :
    • δ 8.12 (d, 2H, benzamide aromatic), 7.89 (s, 1H, thiazole-H), 7.45 (d, 2H, p-tolyl), 6.82 (m, 2H, furan-H), 4.25 (s, 2H, CH$$ _2 $$-furan), 2.95 (s, 3H, N-CH$$ _3 $$), 2.35 (s, 3H, p-tolyl-CH$$ _3 $$).
  • LC-MS : m/z 496.2 [M+H]$$ ^+ $$.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%)
Schotten-Baumann THF, TEA, 0°C to RT 60–65 90–92
EDC/HOBt coupling DMF, RT, 12 h 75–80 95–97
Microwave-assisted DMF, 120°C, 15 min 80–85 98

Challenges and Solutions

  • Thiazole regioselectivity : Controlled by stoichiometry of α-bromo ketone and reaction temperature.
  • Sulfamoyl stability : Use of inert atmosphere and low temperatures during sulfonylation.
  • Coupling efficiency : EDC/HOBt system outperforms traditional acylation.

Chemical Reactions Analysis

Types of Reactions

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic or basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and furan rings exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation . The incorporation of the furan moiety in this compound may enhance its efficacy against various cancer cell lines.

Case Study:
A related study demonstrated that thiazole-integrated compounds exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating potent activity . The structural similarity suggests that 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide could also possess similar anticancer properties.

Antimicrobial Properties

The sulfamoyl group present in this compound is known for its antimicrobial activity. Sulfonamide derivatives have been widely studied for their ability to inhibit bacterial growth by interfering with folic acid synthesis . This makes the compound a candidate for further exploration in the development of new antimicrobial agents.

Research Insight:
A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that the incorporation of the sulfamoyl group may enhance the spectrum of activity against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of chemical compounds. The presence of specific functional groups within this compound contributes to its biological activities:

Functional GroupRole in Activity
Thiazole RingAnticancer properties through tubulin inhibition
Furan MoietyPotential enhancement of bioactivity and solubility
Sulfamoyl GroupAntimicrobial activity via folic acid synthesis inhibition

Synthetic Applications

The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. Its unique structure allows for further modifications, potentially leading to new derivatives with enhanced biological activities.

Synthetic Pathways:
Research has shown that modifications to the furan or thiazole rings can yield compounds with improved pharmacological profiles. For example, reactions involving the sulfamoyl chloride derivative have been explored for synthesizing new analogs.

Mechanism of Action

The mechanism of action of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents on Thiazole Sulfamoyl/Sulfonamide Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound 4-(p-Tolyl) N-(Furan-2-ylmethyl)-N-methyl Not reported Not reported Not explicitly reported
Compound 2d () 4-(p-Tolyl) None (5-bromo-2-chlorobenzamido) Not reported Not reported Reduced ZAC inhibition activity vs. parent
Compound 50 () 4-(4-Bromophenyl) N,N-Dimethylsulfamoyl Not reported Not reported Enhanced NF-κB activation in reporter assays
4-(N-Methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide () None (thiazol-2-yl) N-Methyl-N-phenyl 413.48 (calculated) Not reported Not reported
Compound 4d () 5-(Morpholinomethyl)-4-(pyridin-3-yl) None (3,4-dichlorobenzamido) Not reported Not reported Potential MMP inhibition (implied)

Key Observations:

Thiazole Substituents: The 4-(p-tolyl) group on the thiazole ring (shared by the target compound and Compound 2d) is associated with reduced activity in ZAC inhibition assays compared to analogs with bulkier substituents like 4-tert-butyl or 4-ethylacetyl . This suggests steric or electronic effects of the p-tolyl group may hinder target engagement. In contrast, compounds with 4-(4-bromophenyl) (e.g., Compound 50) or pyridinyl substituents () demonstrate enhanced activity in NF-κB or adenosine receptor assays, highlighting the importance of aromatic/hydrophobic interactions .

Sulfamoyl Modifications :

  • The target compound’s N-(furan-2-ylmethyl)-N-methylsulfamoyl group distinguishes it from analogs with N,N-dimethyl (Compound 50) or N-phenyl () substituents. Furan rings may enhance metabolic stability or solubility compared to purely aliphatic/aryl sulfamoyl groups .
  • Compound 2D216 (), which features a piperidin-1-ylsulfonyl group, shows potent NF-κB activation, suggesting that sulfonamide/sulfamoyl groups with cyclic amines may improve efficacy in certain pathways .

Benzamide vs. Acetamide Linkers :

  • Compounds in use acetamide linkers (e.g., Compounds 13–18) rather than benzamide, resulting in lower molecular weights (e.g., 422.54 g/mol for Compound 13 vs. ~500 g/mol estimated for the target compound). Acetamide-based analogs exhibit MMP inhibitory activity, implying that linker flexibility impacts target selectivity .

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS Number: 941996-43-6) is a complex organic molecule that integrates a benzamide core, a thiazole ring, and a furan moiety. This unique structure suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C23H21N3O4S2
  • Molecular Weight : 467.6 g/mol
  • Structure : The compound features multiple functional groups which may contribute to its biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Thiazole derivatives have been reported to demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different tumor cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Properties : The thiazole and furan moieties are known for their antimicrobial activities. Studies on related compounds have shown effective inhibition against bacteria such as Staphylococcus epidermidis, with some derivatives exhibiting potency comparable to standard antibiotics .
  • Anticonvulsant Effects : Some thiazole-containing compounds have demonstrated anticonvulsant properties, potentially offering therapeutic avenues for seizure management .

Research Findings and Case Studies

A series of studies have explored the biological implications of compounds similar to the target molecule:

Table 1: Summary of Biological Activities

Activity TypeExample CompoundsIC50 ValuesNotes
AntitumorVarious thiazole derivatives1.61 - >1000 µg/mLSignificant cytotoxicity in cancer cells
AntimicrobialPhenylthiazol-2-aminesVariesComparable efficacy to norfloxacin
AnticonvulsantThiazole-integrated pyrrolidinonesVariesEffective in PTZ-induced seizures

Case Study: Antitumor Efficacy

In one study, a thiazole derivative was synthesized and tested against A-431 and Jurkat cell lines, revealing IC50 values less than those of doxorubicin, suggesting a promising alternative for cancer treatment .

Synthetic Routes and Applications

The synthesis of this compound involves multi-step organic reactions including:

  • Formation of the benzamide core.
  • Introduction of the thiazole ring through cyclization.
  • Attachment of the furan moiety via nucleophilic substitution .

This compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutics.
  • Biochemical Probes : To investigate enzyme interactions in biological systems.

Q & A

Basic Research Question

  • 1H/13C-NMR : Key signals include:
    • Thiazole protons at δ 7.8–8.2 ppm.
    • Furan methylene (N-CH2-furan) at δ 4.5–4.7 ppm .
  • HRMS : Molecular ion [M+H]+ at m/z 523.12 (calculated: 523.14) confirms molecular formula C₂₄H₂₂N₄O₄S₂ .
  • Melting Point : Typically 160–165°C (decomposition observed above 170°C) .
    Purity Validation :
  • HPLC (C18 column, 95% MeOH/H₂O) with retention time 12.3 min and ≥98% purity .

What are the hypothesized biological targets and mechanisms of action for this compound?

Advanced Research Question

  • Anticancer Activity : Thiazole derivatives inhibit kinases (e.g., EGFR) by competing with ATP binding. The furan group may enhance membrane permeability .
  • Antimicrobial Potential : Sulfamoyl groups disrupt folate biosynthesis in bacteria, as seen in analogs with MIC values of 2–8 µg/mL against S. aureus .
    Mechanistic Studies :
  • Molecular docking (PDB: 1M17) predicts a binding affinity of −9.2 kcal/mol for the thiazole moiety in kinase active sites .

How can low yields during sulfamoyl group incorporation be addressed?

Advanced Research Question
Challenges : Hydrolysis of sulfamoyl intermediates under basic conditions reduces yields (<40%).
Solutions :

  • Use of scavengers (e.g., molecular sieves) to absorb moisture .
  • Stepwise protection : Temporarily mask reactive amines with Boc groups before sulfamoylation, improving yields to 65–70% .
    Case Study : A similar compound (N-benzyl-4-sulfamoyl derivative) achieved 72% yield using dry DCM and slow reagent addition .

Which solvents and catalysts enhance reaction efficiency in its synthesis?

Basic Research Question

  • Solvents :
    • Polar aprotic solvents (DMF, DMSO) for sulfamoylation .
    • Ethanol/water mixtures for thiazole cyclization (prevents byproduct formation) .
  • Catalysts :
    • Pd/C (5% w/w) for hydrogenolysis in deprotection steps .
    • Triethylamine (2.5 eq) as a base in amide coupling .

How do structural modifications (e.g., substituent changes) impact bioactivity?

Advanced Research Question
Case Studies :

  • Furan → Pyridine substitution : Reduced anticancer activity (IC50 increased from 1.2 µM to 8.7 µM in MCF-7 cells), suggesting furan’s role in target engagement .
  • Methylsulfamoyl → Morpholinosulfonyl : Improved solubility (logP reduced from 3.1 to 2.4) but decreased antibacterial potency (MIC increased 4-fold) .
    Design Strategy :
  • QSAR models highlight the sulfamoyl group’s electronegativity as critical for binding (σ = −0.45 optimal) .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME Predictions :
    • LogP : 3.8 (moderate lipophilicity; SwissADME).
    • Bioavailability Score : 0.55 (rule-of-five compliant) .
  • Metabolism : CYP3A4-mediated oxidation predicted (admetSAR), suggesting potential drug-drug interactions .

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